(Z)-methyl 2-(2-((2-(4-chlorophenoxy)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a methoxy group (-OCH3), an imino group (=NH), a thiazole ring (a five-membered ring containing nitrogen and sulfur), and a chlorophenoxy group (a chlorine atom attached to a phenyl ring which is attached to an oxygen atom). These functional groups could potentially give the compound a variety of interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. These features could potentially allow for a variety of intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the imino group might be susceptible to hydrolysis, while the chlorophenoxy group could potentially undergo further substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and a heterocyclic ring might make it more soluble in polar solvents . Its melting and boiling points would depend on the strength of the intermolecular interactions .Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for this compound would depend on its intended use. If it’s a potential drug, future studies might focus on testing its efficacy and safety in preclinical and clinical trials. If it’s a chemical reagent, future research might explore its reactivity in different types of chemical reactions .
Properties
IUPAC Name |
methyl 2-[2-[2-(4-chlorophenoxy)acetyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O5S/c1-25-14-7-8-15-16(9-14)28-19(22(15)10-18(24)26-2)21-17(23)11-27-13-5-3-12(20)4-6-13/h3-9H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDGAOJHEKPOCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)COC3=CC=C(C=C3)Cl)S2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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